2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide
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Overview
Description
The compound “2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide” is a chemical substance with the molecular formula C16H13N3O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C16H13N3O4 . The average mass of the molecule is 311.292 Da, and the monoisotopic mass is 311.090607 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The molecular weight of the compound is 192.176 .Scientific Research Applications
Crystal Structure Analysis :
- The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound similar to the one , was analyzed. It was found to crystallize in the orthorhombic space group, with specific unit cell dimensions and angles between aromatic rings. This type of structural information is crucial for understanding the physical properties of such compounds (Saeed, Hussain, & Flörke, 2008).
Synthesis and Biological Activity :
- A study on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives showed that these compounds can be synthesized using environmentally benign catalysts under microwave irradiations at solvent-free conditions. These derivatives exhibited significant antibacterial and antifungal activities, highlighting their potential use in medical and pharmaceutical research (Ighilahriz-Boubchir et al., 2017).
Antiproliferative Activity :
- A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds were found to act as antitubulin agents, indicating their potential in cancer treatment research (Raffa et al., 2011).
Corrosion Inhibition :
- The corrosion inhibition studies of N-Phenyl-benzamide derivatives on mild steel in acidic conditions demonstrated that electron-withdrawing and releasing substituents significantly affect their inhibition behavior. This suggests the utility of such compounds in industrial applications, particularly in corrosion protection (Mishra et al., 2018).
Colorimetric Detection of Cyanide :
- N-nitrophenyl benzamide derivatives were developed as chemosensors for cyanide detection in aqueous environments, exploiting cyanide's affinity towards the acyl carbonyl carbon. This indicates potential applications in environmental monitoring and safety (Sun, Wang, & Guo, 2009).
Electrochemical Analysis :
- The electrochemical behaviors of nitro-substituted benzamides were investigated, revealing their potential as prodrug candidates for nitroreductase-based cancer therapy. This provides insights into their application in developing new therapeutic agents (Sağlam et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-16(21)13-6-1-2-7-14(13)18-15(20)9-8-11-4-3-5-12(10-11)19(22)23/h1-10H,(H2,17,21)(H,18,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPQJMMUCYHTME-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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